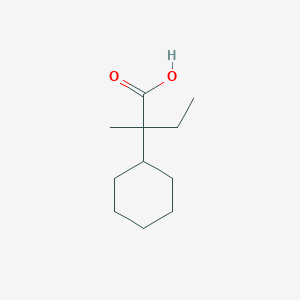![molecular formula C19H20N8O5 B14016649 2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid CAS No. 57963-35-6](/img/structure/B14016649.png)
2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Aminopterin can be synthesized through a multi-step process involving the reaction of 2,4-diaminopteridine with p-aminobenzoylglutamic acid. The reaction typically involves the use of protective groups to prevent unwanted side reactions and requires careful control of reaction conditions such as temperature and pH .
Industrial Production Methods
Industrial production of Aminopterin involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
Aminopterin undergoes various chemical reactions, including:
Oxidation: Aminopterin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Aminopterin into its reduced forms.
Substitution: Aminopterin can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Aminopterin that retain its core structure but have modified functional groups, which can alter its biological activity and chemical properties .
科学研究应用
Aminopterin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies of cell metabolism and enzyme inhibition.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
作用机制
Aminopterin exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This inhibition blocks the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines, which are essential for DNA, RNA, and protein synthesis. As a result, Aminopterin effectively halts cell division and growth, making it a potent anti-cancer agent .
相似化合物的比较
Similar Compounds
Methotrexate: Another folic acid derivative that inhibits dihydrofolate reductase but has a different structure and potency.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in folate metabolism.
Raltitrexed: A thymidylate synthase inhibitor that also affects folate metabolism.
Uniqueness
Aminopterin is unique in its specific structure and high potency as a dihydrofolate reductase inhibitor. Its ability to inhibit DNA synthesis makes it particularly effective in cancer treatment, although its use is limited by its toxicity .
属性
CAS 编号 |
57963-35-6 |
|---|---|
分子式 |
C19H20N8O5 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
2-[[2-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H20N8O5/c20-16-15-17(27-19(21)26-16)23-8-11(24-15)7-22-10-3-1-9(2-4-10)5-13(28)25-12(18(31)32)6-14(29)30/h1-4,8,12,22H,5-7H2,(H,25,28)(H,29,30)(H,31,32)(H4,20,21,23,26,27) |
InChI 键 |
IGAXGPWXEIYUIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


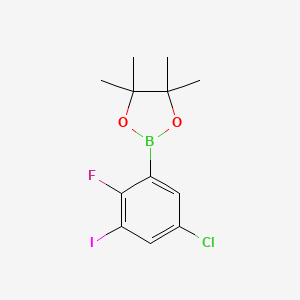

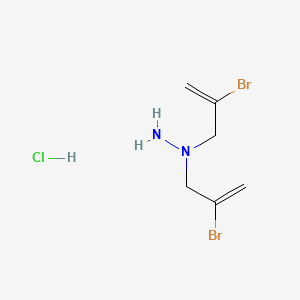
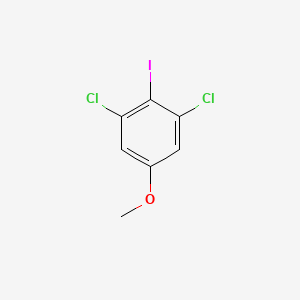

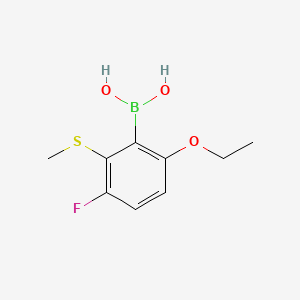

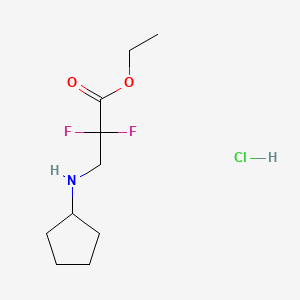
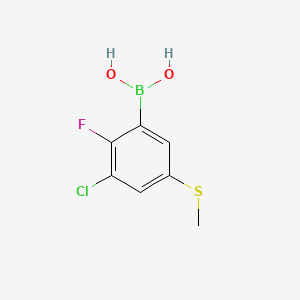
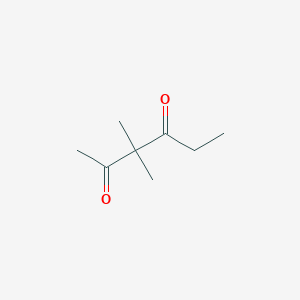
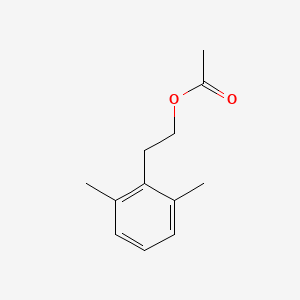
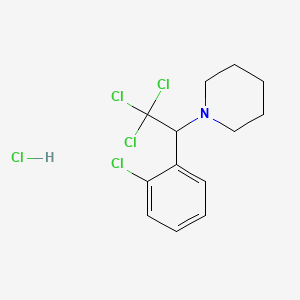
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
